molecular formula C11H11N3O2S B11809077 Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate

Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate

Cat. No.: B11809077
M. Wt: 249.29 g/mol
InChI Key: SBGFZPXYTUPWSV-UHFFFAOYSA-N
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Preparation Methods

Comparison with Similar Compounds

Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its combination of the thiazole ring with the pyridinyl group and the ethyl ester group, which enhances its potential for diverse biological activities and applications.

Biological Activity

Ethyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Thiazole Derivatives

Thiazoles are heterocyclic compounds known for their pharmacological potential. They exhibit a wide range of biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antitubercular
  • Antidiabetic

These activities stem from their ability to interact with various enzymes and receptors, influencing multiple biochemical pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, modulating their activity. For example, it has been shown to inhibit enzymes involved in oxidative stress pathways, demonstrating antioxidant properties.
  • Cell Signaling Modulation : It influences cell signaling pathways by interacting with key signaling molecules such as NF-κB, which is crucial in regulating immune responses.
  • Binding Interactions : The compound binds to active sites of enzymes, inhibiting their catalytic activity through competitive or non-competitive mechanisms depending on the specific enzyme .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity against pathogens like Mycobacterium tuberculosis. Studies show that modifications at the C-4 position enhance this activity, with minimal cytotoxic effects on human cells .

Anticancer Properties

This compound has demonstrated potential anticancer activity against various cancer cell lines. For instance, it has shown efficacy in inhibiting the proliferation of HepG2 liver cancer cells and PC12 neuroblastoma cells . The structure-function relationship studies highlight that the presence of the pyridine moiety is essential for enhancing anticancer activity .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests good solubility in water and organic solvents, which is crucial for its bioavailability. It interacts with metabolic enzymes such as cytochrome P450s, impacting the metabolism of xenobiotics.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

  • Synthesis via Hantzsch Reaction : The compound was synthesized using the Hantzsch reaction involving α-haloketones and thiourea derivatives. This method is noted for producing compounds with enhanced biological activities while reducing toxicity through structural modifications at the 5-position of the thiazole ring .
  • In vitro Studies : A study reported that this compound exhibited a minimum inhibitory concentration (MIC) against M. tuberculosis comparable to established antibiotics, suggesting its potential as a therapeutic agent in tuberculosis treatment .
  • Cell Line Studies : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines and arrested cell cycle progression at the G2/M phase, further confirming its anticancer potential .

Data Summary Table

Activity TypeObserved EffectsReference
AntimicrobialEffective against M. tuberculosis
AnticancerInduces apoptosis in HepG2 and PC12 cells
Enzyme InhibitionInhibits oxidative stress-related enzymes
Cell SignalingModulates NF-kB activation

Properties

IUPAC Name

ethyl 2-amino-4-pyridin-2-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-2-16-10(15)9-8(14-11(12)17-9)7-5-3-4-6-13-7/h3-6H,2H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGFZPXYTUPWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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